1-(1,2-二甲基-1H-吲哚-3-基)-2-(4-(4-氟苯基)哌嗪-1-基)乙烷-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

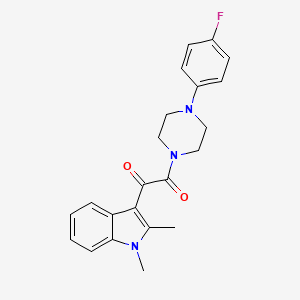

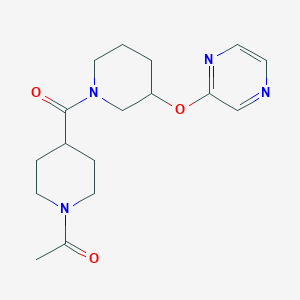

The compound , 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains an indole moiety, which is a common structure in many pharmaceuticals, a piperazine ring, which is known for its use in psychotropic drugs, and a dione functionality, which can impart various biological activities.

Synthesis Analysis

The synthesis of related piperazine-2,5-dione derivatives has been reported in the literature. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate in a multi-step process . Similarly, electrochemical synthesis methods have been employed to create arylthiobenzazoles from related piperazin-1-yl)ethanone compounds . Moreover, a simple synthesis involving a four-component cyclocondensation has been used to create piperazine derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, symmetrical α-diones have been synthesized from 1,4-dimethyl-piperazine-2,3-dione using organometallic reagents , and indole derivatives have been prepared from piperazine-2,5-diones .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the hydrogen-bonding networks of polymorphic crystalline forms of a piperazine-2,5-dione derivative were analyzed using single-crystal X-ray analysis . These studies provide insights into the potential molecular interactions and conformations that could be expected for the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Electrochemical oxidation has been used to generate p-quinone imine intermediates, which participate in Michael addition reactions with nucleophiles . This type of reactivity could be relevant for the compound , especially considering its dione functionality.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione are not directly reported, the properties of similar compounds can provide some insights. Piperazine derivatives have been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the physical and chemical properties of the compound . The solubility, melting point, and stability of the compound could also be inferred from the behavior of structurally related compounds.

科学研究应用

HIV-1 抑制

- HIV-1 附着抑制:该化合物的衍生物,特别是哌嗪环上带有修饰的衍生物,已被确定为 HIV-1 附着的有效抑制剂。它们干扰病毒 gp120 与宿主细胞受体 CD4 的相互作用,而这在 HIV 感染过程中是至关重要的一步 (Wang 等人,2009)。

抗菌活性

- 合成和抗菌评价:该化合物的某些衍生物已被合成并对其抗菌特性进行了评价。一些合成的化合物表现出优异的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Rajkumar, Kamaraj, & Krishnasamy, 2014)。

发光特性

- 光致电子转移:与本化合物相关的哌嗪取代萘酰亚胺模型化合物已对其发光特性进行了研究。这些研究提供了对荧光量子产率以及在 pH 探针和荧光猝灭机制中的潜在应用的见解 (Gan, Chen, Chang, & Tian, 2003)。

抗哮喘活性

- 抗哮喘剂的开发:该化合物的衍生物被合成并筛选出血管扩张活性,这是抗哮喘剂开发中的一个关键组成部分。这些化合物显示出显着的活性,表明它们在治疗哮喘中的潜力 (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016)。

抗癌活性

- 抗癌活性的评价:派生自哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮的化合物(与本化合物密切相关)已被合成并对其抗癌活性进行了评价。一些化合物对各种癌细胞系表现出良好的抗癌活性,表明它们在癌症治疗中的潜力 (Kumar, Kumar, Roy, & Sondhi, 2013)。

血清素拮抗剂活性

- 血清素拮抗剂:3-(4-氟苯基)-1H-吲哚的衍生物,包括那些带有哌嗪基取代的衍生物,已被合成并研究其作为血清素 5-HT2 拮抗剂的潜力,这与各种神经和精神疾病相关 (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992)。

属性

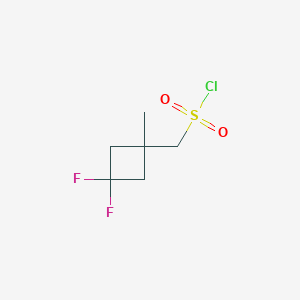

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAHBGBRPWECEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)